(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride
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Overview
Description
(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the reaction of 1-phenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions on the aromatic ring can introduce various functional groups .
Scientific Research Applications
(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: Similar structure but with the amine group at a different position on the pyrazole ring.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: Contains an ethylamine group instead of a methanamine group.
Uniqueness
(1-Phenyl-1H-pyrazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H13Cl2N3 |
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Molecular Weight |
246.13 g/mol |
IUPAC Name |
(1-phenylpyrazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10;;/h1-7H,8,11H2;2*1H |
InChI Key |
YFCBQYATVIVFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CN.Cl.Cl |
Origin of Product |
United States |
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